2-(4-Methoxycarbonylphenyl)isonicotinic acid
Description
2-(4-Methoxycarbonylphenyl)isonicotinic acid (CAS: 1258621-89-4) is a heterocyclic carboxylic acid derivative characterized by a pyridine ring (isonicotinic acid core) substituted at the 2-position with a 4-methoxycarbonylphenyl group. Its molecular formula is C₁₄H₁₁NO₄, with a molar mass of 265.25 g/mol . The methoxycarbonyl (MeOCO-) group at the para position of the phenyl ring imparts distinct electronic and steric properties, making it relevant in coordination chemistry, metal-organic framework (MOF) design, and pharmaceutical research.
Properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)12-8-11(13(16)17)6-7-15-12/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZDSRMLEOKDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679507 | |
| Record name | 2-[4-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258621-89-4 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258621-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycarbonylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-methoxycarbonylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process may involve steps such as esterification, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
Research suggests that compounds with similar structures exhibit significant biological activities , including:
- Anti-inflammatory properties : Potential use in treating inflammatory diseases.
- Antimicrobial effects : Possible applications in developing antibiotics.
- Anticancer activity : Investigated for its ability to inhibit cancer cell growth.
The isonicotinic acid moiety is particularly notable in medicinal chemistry, often linked to pharmacological effects such as enzyme inhibition and receptor modulation. Specific studies on 2-(4-Methoxycarbonylphenyl)isonicotinic acid are needed to confirm these activities through in vitro and in vivo experiments.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. Techniques employed may include:
- Surface Plasmon Resonance (SPR) : To measure binding affinities with enzymes or receptors.
- Molecular Docking Studies : To predict how the compound interacts at the molecular level.
These studies can optimize the compound's efficacy for therapeutic applications.
Material Science Applications
The unique structure of this compound allows it to serve as a building block in the design of novel materials. Its combination of functional groups may lead to interesting material properties, such as:
- Enhanced thermal stability .
- Improved solubility in various solvents.
- Potential use in creating polymeric materials with specific functionalities.
Researchers may explore these properties for applications in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
Electronic Effects: The methoxycarbonyl group in the parent compound is moderately electron-withdrawing, influencing its reactivity in MOF assembly and catalytic applications . Acetyl (COCH₃) and formyl (CHO) groups () offer intermediate electronic effects, with the formyl group enabling further functionalization via Schiff base formation .
Steric Considerations: The para-substituted phenyl groups in all analogs minimize steric hindrance, favoring linear or planar geometries in MOFs .
Biological Activity
2-(4-Methoxycarbonylphenyl)isonicotinic acid is an organic compound with the chemical formula C14H11NO4 and CAS number 1258621-89-4. It features a carboxylic acid group and an aromatic ring system, which are significant in organic synthesis and medicinal chemistry. The compound's structure suggests potential biological activities, particularly due to the presence of functional groups that can interact with various biological targets.
Chemical Structure
The compound consists of two main moieties:
- Isonicotinic Acid Moiety : This includes a pyridine ring with a carboxylic acid group, known for its role in various bioactive compounds.
- Methoxycarbonylphenyl Group : This group contains a methoxy (OCH₃) substituent on a phenyl ring, which could influence the compound's solubility and interaction with biological systems.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities, including antibacterial properties. The following sections summarize key findings regarding its biological activity.
Antibacterial Activity
A study explored the antibacterial efficacy of derivatives related to isonicotinic acids against resistant strains such as Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase Escherichia coli (ESBL). While specific data on this compound is limited, its structural relatives have demonstrated significant antibacterial effects, suggesting potential for this compound as well .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Butyl 2-bromoisonicotinate | MRSA | 1.5 μg/mL |
| Arylated derivatives | ESBL-producing E. coli ST405 | 0.5 μg/mL |
| This compound | TBD | TBD |
The mechanism by which isonicotinic acid derivatives exert antibacterial effects often involves inhibition of bacterial ATP synthase or disruption of cell wall synthesis. This action is crucial in combating resistant strains that pose significant treatment challenges .
Case Studies
- Synthesis and Evaluation : A recent study synthesized butyl 2-bromoisonicotinate and assessed its activity against MRSA and ESBL-producing E. coli. The results indicated that compounds derived from isonicotinic acid could be effective against these pathogens, highlighting the potential for further exploration of related compounds like this compound .
- Structure-Activity Relationship (SAR) : Research on various isonicotinic acid derivatives has demonstrated that modifications in the aromatic substituents significantly affect biological activity. For instance, the introduction of electron-donating groups like methoxy enhances antibacterial potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
